![molecular formula C13H21N3 B2475878 2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine CAS No. 910397-50-1](/img/structure/B2475878.png)

2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

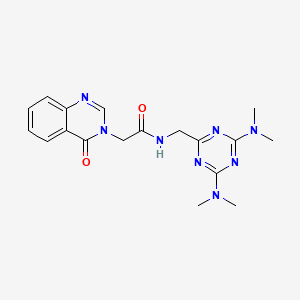

2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine , also known by its IUPAC name 2-(4-Methylpiperazin-1-yl)ethan-1-amine , is a chemical compound with the molecular formula C₁₃H₂₁N₃ . It falls under the class of piperazines and is commonly used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically a piperazine derivative, with an amine group. Specific synthetic routes may vary, but the goal is to introduce the methylpiperazine moiety onto the phenyl ring .

Molecular Structure Analysis

The molecular structure of 2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine consists of a phenyl ring substituted with a methylpiperazine group. The IUPAC name reflects this arrangement .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in various transformations typical of amine-containing compounds. These reactions may include acylation, alkylation, and other functional group modifications .

Physical And Chemical Properties Analysis

Scientific Research Applications

DNA Interaction and Cellular Applications

One significant area of application for derivatives of 2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine is in their interaction with DNA. For instance, Hoechst 33258, a well-known derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property has made it an invaluable tool in biological research, particularly in fluorescent DNA staining, which facilitates the analysis of nuclear DNA content values via flow cytometry and the examination of plant chromosomes. Moreover, Hoechst derivatives are utilized in the study of radioprotectors and topoisomerase inhibitors, indicating their broader relevance in rational drug design and molecular biology research (Issar & Kakkar, 2013).

Pharmacological and Medicinal Chemistry Insights

The N-phenylpiperazine subunit, central to 2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine, has been recognized for its versatility in medicinal chemistry, particularly in the development of CNS disorder treatments. Phenylpiperazine derivatives have reached late-stage clinical trials, underscoring their potential as therapeutic agents. Their capacity to yield new classes of hits and prototypes for various therapeutic fields through appropriate substitution has been highlighted, suggesting a vast area for exploration beyond CNS applications (Maia, Tesch, & Fraga, 2012).

Organic Synthesis and Structural Analysis

In organic synthesis, the reactivity and structural properties of phenylpiperazine derivatives have been extensively studied. For example, the synthesis and spectroscopic analysis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrate the utility of these compounds in generating a variety of products with potential applications in material science and pharmacology. This area of research provides insight into the conformation of products and the potential for developing new synthetic methodologies (Issac & Tierney, 1996).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-8-10-16(11-9-15)13-4-2-12(3-5-13)6-7-14/h2-5H,6-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXULHNMOGHFFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine | |

CAS RN |

910397-50-1 |

Source

|

| Record name | 2-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475799.png)

![tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate](/img/structure/B2475800.png)

![3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2475808.png)

![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2475811.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2475813.png)

![N1-(4-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2475814.png)

![1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2475815.png)